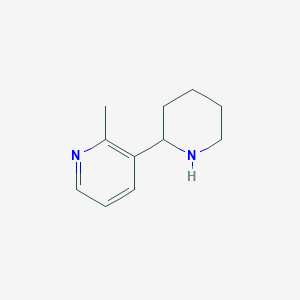
2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE
Vue d'ensemble
Description
2-Methyl-3-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a piperidine ring at the third position. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-piperidinyl)pyridine typically involves the condensation of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation techniques and advanced catalytic systems to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-(2-piperidinyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: NBS, halogenating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for treating conditions such as:
- Neurodegenerative Disorders : Research indicates that 2-Methyl-3-(piperidin-2-yl)pyridine may modulate neurochemical pathways involved in diseases like Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can protect dopaminergic neurons from degeneration, suggesting potential neuroprotective properties .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Studies on piperidine derivatives have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block in synthesizing more complex molecules. It is used as a reagent in various chemical reactions, facilitating the formation of diverse organic compounds.
Antibacterial Studies
A comprehensive examination of piperidine derivatives indicated that modifications on the piperidine ring could enhance antibacterial activity. The presence of electron-withdrawing groups significantly boosted efficacy against various bacterial strains.
Neuroprotective Properties
In vitro studies have demonstrated that certain derivatives can protect dopaminergic neurons from degeneration, indicating a possible neuroprotective role for compounds like this compound .
Therapeutic Applications
Ongoing research is exploring the use of this compound in drug development, particularly focusing on its ability to modulate specific disease pathways associated with neurodegenerative conditions .
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-piperidinyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
2-Methylpyridine: Lacks the piperidine ring, making it less versatile in certain applications.
3-(2-piperidinyl)pyridine: Similar structure but without the methyl group, affecting its reactivity and binding properties.
Uniqueness: 2-Methyl-3-(2-piperidinyl)pyridine’s unique combination of a methyl group and a piperidine ring enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
2055-12-1 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3 |
Clé InChI |
WHAIHNKQZOMXJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C2CCCCN2 |
SMILES canonique |
CC1=C(C=CC=N1)C2CCCCN2 |
Key on ui other cas no. |
69567-20-0 |
Synonymes |
1-Methyl-anabasine; 3-(1-Methyl-2-piperidinyl)-pyridine; 1-Methyl-2-(3’-pyridyl)piperidine; 1-Methylanabasine; N’-Methylanabasine; N’-Methylanabasine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













